Boc-D-Cit-OH

Descripción general

Descripción

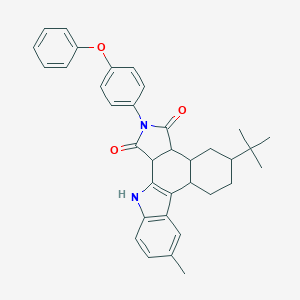

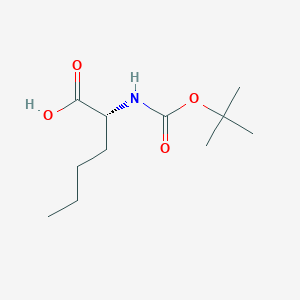

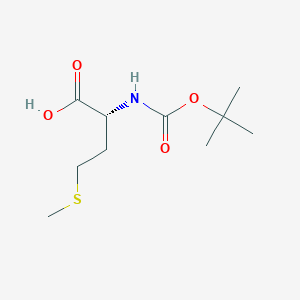

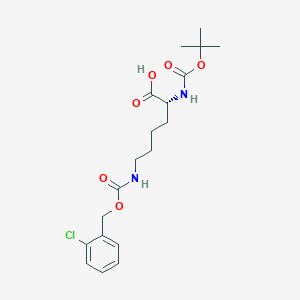

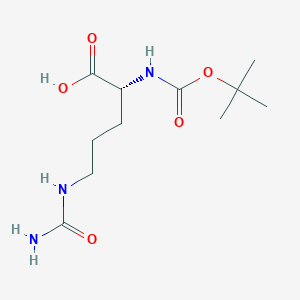

Boc-D-Cit-OH, also known as (2R)-5-[(aminocarbonyl)amino]-2-[(tert-butoxycarbonyl)amino]pentanoic acid, is a compound with the CAS Number 121080-95-3 and a molecular weight of 275.3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The deprotection of the Boc group typically involves the use of mild acidolysis .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Conjuntos de Anticuerpo-Fármaco (ADC)

Boc-D-Cit-OH: se utiliza en el desarrollo de ADC debido a sus propiedades de escisión enzimática. Sirve como un conector que une el anticuerpo al fármaco citotóxico, permitiendo una entrega dirigida a las células cancerosas. La estabilidad y el comportamiento de liberación de estos conectores son cruciales para la eficacia de los ADC .

Sondas de Imagen Fotoacústica

Los investigadores han diseñado sondas fotoacústicas utilizando This compound para la obtención de imágenes in vivo precisas. Estas sondas se pueden utilizar para detectar enzimas como Cathepsina B en placas ateroscleróticas, ayudando en el diagnóstico y el estudio de enfermedades cardiovasculares .

Safety and Hazards

Boc-D-Cit-OH is intended for R&D use only and not for medicinal, household, or other uses . It is advised to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Mecanismo De Acción

Target of Action

Boc-D-Cit-OH, also known as Boc-Val-Cit-OH, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary target of this compound is the ADC cytotoxin, to which it is attached through an ADC linker .

Mode of Action

The this compound compound acts as a cleavable linker in the synthesis of ADCs . It is specifically cleaved by cathepsin B, an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the ADC synthesis pathway . This pathway involves the conjugation of an antibody to a cytotoxic drug via a linker, in this case, this compound . The linker is cleaved by cathepsin B in the lysosome, leading to the release of the cytotoxic drug within the cell .

Pharmacokinetics

The use of a catalyst can lower the required reaction temperature for its deprotection . This suggests that the compound’s ADME properties and bioavailability may be influenced by factors such as temperature and the presence of catalysts.

Result of Action

The result of the action of this compound is the release of the cytotoxic drug within the cell . This occurs after the compound is cleaved by cathepsin B in the lysosome . The released cytotoxic drug can then exert its therapeutic effect.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, the use of a catalyst can lower the required reaction temperature for the deprotection of the Boc group . This suggests that the compound’s action, efficacy, and stability may be affected by the conditions in which it is used.

Análisis Bioquímico

Biochemical Properties

Boc-D-Cit-OH plays a significant role in biochemical reactions. It is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal conditions and should be stored at 2-8°C .

Metabolic Pathways

It is known that this compound is an intermediate in the synthesis of Arginino-succinic Acid Disodium Salt , suggesting that it may be involved in the urea cycle or other related metabolic pathways.

Propiedades

IUPAC Name |

(2R)-5-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c1-11(2,3)19-10(18)14-7(8(15)16)5-4-6-13-9(12)17/h7H,4-6H2,1-3H3,(H,14,18)(H,15,16)(H3,12,13,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCWQISQGNHHI-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426772 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121080-95-3 | |

| Record name | Boc-D-Cit-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.